molecular formula C10H13NO3 B7905026 1,4-Dimethyl-2-ethoxy-5-nitrobenzene

1,4-Dimethyl-2-ethoxy-5-nitrobenzene

Cat. No.: B7905026
M. Wt: 195.21 g/mol
InChI Key: YKUJJKQXKVCRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-2-ethoxy-5-nitrobenzene is a nitro-substituted benzene derivative with methyl groups at positions 1 and 4, an ethoxy group at position 2, and a nitro group at position 5. Nitroaromatic compounds like this are often intermediates in pharmaceuticals, agrochemicals, or dyes, though its exact uses require further investigation .

Properties

IUPAC Name

1-ethoxy-2,5-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUJJKQXKVCRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,4-dimethoxybenzene followed by ethoxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the ethoxylation step involves reacting with ethyl iodide in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-2-ethoxy-5-nitrobenzene undergoes various types of reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,4-dimethyl-2-ethoxy-5-aminobenzene.

  • Substitution: The ethoxy and methyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenation reagents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Amines, hydrazines.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1,4-Dimethyl-2-ethoxy-5-nitrobenzene is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In biology, it is used as a probe in biochemical assays to study enzyme activities and metabolic pathways. In medicine, it is explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

1,4-Dimethyl-2-ethoxy-5-nitrobenzene is compared with other similar compounds such as 1,3-dimethyl-2-ethoxy-5-nitrobenzene and 1,4-dimethyl-2-methoxy-5-nitrobenzene. The presence of the ethoxy group at the 2-position and the nitro group at the 5-position makes it unique in terms of its reactivity and applications. These structural differences influence its chemical behavior and suitability for different applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Positional Isomerism

The compound’s properties are shaped by its substituents and their positions. Key comparisons include:

1,4-Dichloro-2-methoxy-5-nitrobenzene (C₇H₅Cl₂NO₃)
  • Substituents : Chlorine (1,4), methoxy (2), nitro (5).
  • Key Differences : Chlorine’s electronegativity increases polarity and reactivity in nucleophilic substitutions compared to methyl/ethoxy groups. The methoxy group (smaller than ethoxy) may reduce steric hindrance.
  • Applications : Used as a herbicide intermediate due to chlorine’s lipophilicity .
1,4-Dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene (C₁₁H₁₃NO₄)
  • Substituents : Methoxy (1,4), methyl (2), nitrovinyl (5).
  • Key Differences : The nitrovinyl group introduces conjugation, enabling photochemical reactions (e.g., cycloadditions) absent in simple nitrobenzenes. Methoxy groups enhance solubility in polar solvents compared to ethoxy .
4-(Substituted)-5-fluorobenzene-1,2-diamine (Reduction Product)
  • Substituents: Fluorine (5), amino groups (1,2).
  • Key Differences: Reduction of nitro to amino (as in ) yields unstable diamines, suggesting that the target compound’s nitro group could serve as a precursor. Ethoxy/methyl groups may stabilize the intermediate compared to fluorine .

Functional Group Reactivity

  • Nitro Group : Strong electron-withdrawing effect activates the ring for electrophilic substitution at meta/para positions. In contrast, nitrovinyl groups () enable π-orbital interactions for cycloadditions.
  • Ethoxy vs.
  • Methyl/Chloro : Methyl groups donate electrons, stabilizing cationic intermediates, while chloro withdraws electrons, favoring nucleophilic attack .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
1,4-Dimethyl-2-ethoxy-5-nitrobenzene C₉H₁₁NO₃ 1,4-Me; 2-OEt; 5-NO₂ Synthetic intermediate, potential pharmaceuticals N/A
1,4-Dichloro-2-methoxy-5-nitrobenzene C₇H₅Cl₂NO₃ 1,4-Cl; 2-OMe; 5-NO₂ Herbicide intermediate, polar solvent compatibility
1,4-Dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene C₁₁H₁₃NO₄ 1,4-OMe; 2-Me; 5-CH=CHNO₂ Photoreactive, conjugation-dependent reactivity
4-(Substituted)-5-fluorobenzene-1,2-diamine Varies 4-R; 5-F; 1,2-NH₂ Unstable pharmaceutical intermediate

Research Findings and Implications

  • Substituent Effects : Ethoxy and methyl groups in the target compound balance electron donation and steric effects, making it less reactive than chloro analogs but more stable than reduced diamines.
  • Synthetic Utility : The nitro group’s position adjacent to ethoxy may direct electrophilic attacks to specific ring positions, enabling regioselective functionalization.
  • Applications: Potential use in agrochemicals (similar to ) or as a photoreactive agent (analogous to ) warrants further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.